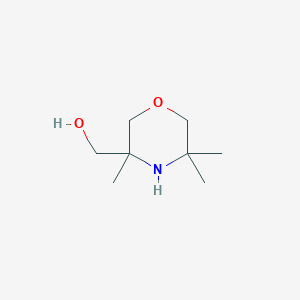
(3,5,5-Trimethylmorpholin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5,5-Trimethylmorpholin-3-yl)methanol” is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.229 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The InChI code for “(3,5,5-Trimethylmorpholin-3-yl)methanol” is 1S/C8H17NO2/c1-7(2)5-11-6-8(3,4-10)9-7/h9-10H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(3,5,5-Trimethylmorpholin-3-yl)methanol” is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Methanol as a Fuel and Chemical Feedstock
Methanol is a widely studied compound due to its role as a clean-burning fuel and a versatile chemical feedstock. Research has explored methanol's potential in fuel cells, particularly in direct methanol fuel cells (DMFCs), where it serves as a direct fuel source capable of converting chemical energy to electrical energy efficiently (Heinzel & Barragán, 1999; Pandey, 2022). The role of methanol in internal combustion engines, either as a neat fuel or blended with gasoline, has been analyzed for its impact on performance, emissions, and combustion characteristics, showcasing its potential to reduce particulate emissions and improve air quality (Kowalewicz, 1993; Kumar & Saravanan, 2016).
Methanol in Hydrogen Production
The thermochemical conversion of methanol to hydrogen is a promising route for sustainable hydrogen production, critical for fuel cell applications and cleaner energy solutions. Studies have compared various methanol reforming processes, highlighting the efficiency of copper-based catalysts and the role of reactor technology in optimizing hydrogen yield (García et al., 2021; Yong et al., 2013).
Methanol in Environmental and Analytical Chemistry
Methanol's role extends to environmental and analytical chemistry, where it serves as a marker for assessing the condition of solid insulation in power transformers and as a solvent or reagent in various analytical methods (Jalbert et al., 2019). Its utility in membrane reactors and as a medium for chemical transformations underscores methanol's importance in industrial applications and environmental management.
Safety and Hazards
The safety information for “(3,5,5-Trimethylmorpholin-3-yl)methanol” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(3,5,5-trimethylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)5-11-6-8(3,4-10)9-7/h9-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQTMBGENEFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5,5-Trimethylmorpholin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)
![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)
![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)
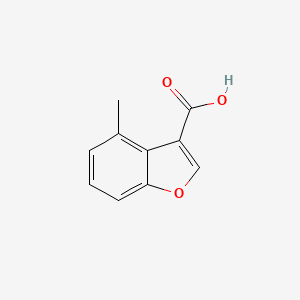
![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)
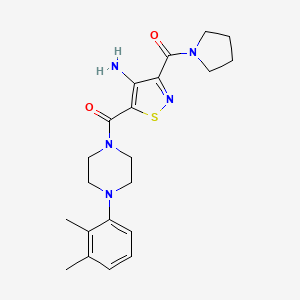
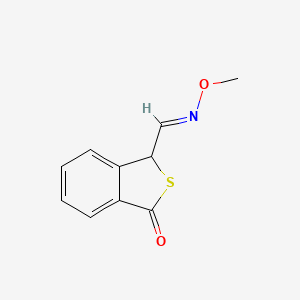
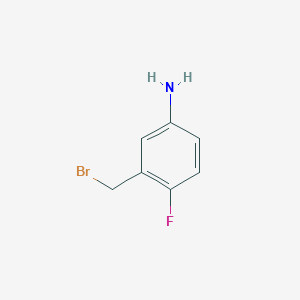
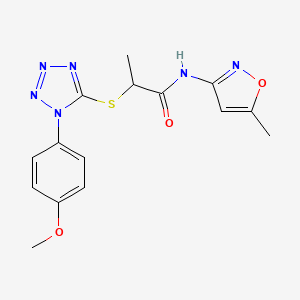
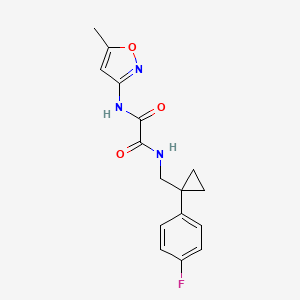
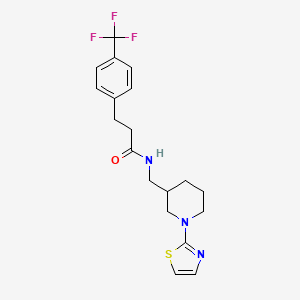
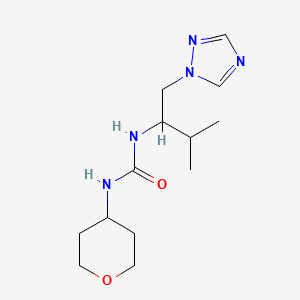
![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)
![5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980110.png)